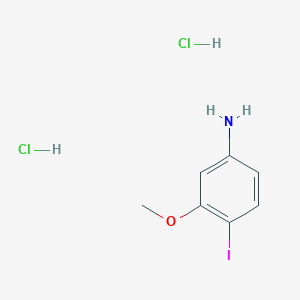
2-Chloro-6-fluoro-1,2,3,4-tetrahydronaphthalene
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
2-Chloro-6-fluoro-1,2,3,4-tetrahydronaphthalene is a fluorinated organic compound with the molecular formula C10H10ClF. It is a derivative of tetrahydronaphthalene, characterized by the presence of both chlorine and fluorine atoms on the aromatic ring.
Métodos De Preparación
Synthetic Routes and Reaction Conditions: The synthesis of 2-Chloro-6-fluoro-1,2,3,4-tetrahydronaphthalene typically involves the halogenation of tetrahydronaphthalene derivatives. One common method is the electrophilic aromatic substitution reaction, where tetrahydronaphthalene is treated with chlorine and fluorine sources under controlled conditions. The reaction may require catalysts such as iron(III) chloride to facilitate the halogenation process .
Industrial Production Methods: Industrial production of this compound may involve multi-step synthesis processes, including the preparation of intermediate compounds followed by selective halogenation. The use of advanced catalytic systems and optimized reaction conditions ensures high yield and purity of the final product .
Análisis De Reacciones Químicas
Types of Reactions: 2-Chloro-6-fluoro-1,2,3,4-tetrahydronaphthalene undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding ketones or aldehydes.
Reduction: Reduction reactions can convert it into more saturated derivatives.
Substitution: It can undergo nucleophilic substitution reactions, where the chlorine or fluorine atoms are replaced by other functional groups.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or hydrogen gas (H2) in the presence of a catalyst.
Substitution: Nucleophiles like sodium methoxide (NaOCH3) or potassium tert-butoxide (KOtBu) are often used.
Major Products: The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield 2-chloro-6-fluoro-1-tetralone, while substitution reactions can produce various functionalized derivatives .
Aplicaciones Científicas De Investigación
2-Chloro-6-fluoro-1,2,3,4-tetrahydronaphthalene has several applications in scientific research:
Mecanismo De Acción
The mechanism of action of 2-Chloro-6-fluoro-1,2,3,4-tetrahydronaphthalene involves its interaction with molecular targets through various pathways:
Comparación Con Compuestos Similares
2-Chloro-6-fluorotoluene: A related compound with similar halogenation but different structural framework.
1,2,3,4-Tetrahydronaphthalene: The parent compound without halogenation, used as a reference for studying the effects of chlorine and fluorine substitution.
Uniqueness: 2-Chloro-6-fluoro-1,2,3,4-tetrahydronaphthalene is unique due to the combined presence of chlorine and fluorine atoms, which impart distinct chemical reactivity and biological activity compared to its analogs .
Propiedades
Fórmula molecular |
C10H10ClF |
|---|---|
Peso molecular |
184.64 g/mol |
Nombre IUPAC |
2-chloro-6-fluoro-1,2,3,4-tetrahydronaphthalene |
InChI |
InChI=1S/C10H10ClF/c11-9-3-1-8-6-10(12)4-2-7(8)5-9/h2,4,6,9H,1,3,5H2 |
Clave InChI |
CQKAJQXXAYMRKH-UHFFFAOYSA-N |
SMILES canónico |
C1CC2=C(CC1Cl)C=CC(=C2)F |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.












![3-Amino-1-[(benzyloxy)methyl]-1,2-dihydropyridin-2-one](/img/structure/B13190075.png)



